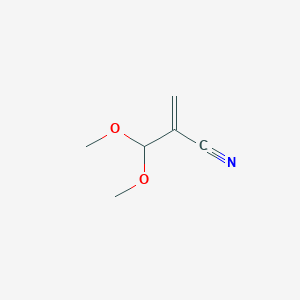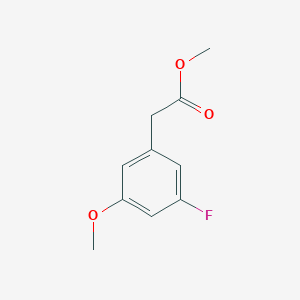
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-3-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-fluoro-3-methoxyphenylacetate is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of methyl 5-fluoro-3-methoxyphenylacetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-3-methoxybenzaldehyde or 5-fluoro-3-methoxybenzoic acid.
Reduction: 5-fluoro-3-methoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-3-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-3-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 5-chloro-3-methoxyphenylacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-fluoro-3-methoxybenzoate: Similar structure but with a benzoate group instead of phenylacetate.
Uniqueness
(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER is unique due to the combination of its fluorine and methoxy substituents. The presence of fluorine can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(3-fluoro-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
KTJFGMKBXRSHFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)OC)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)
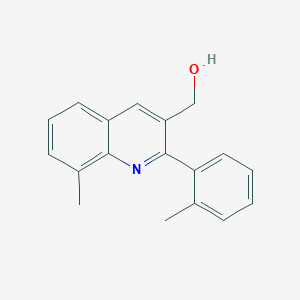

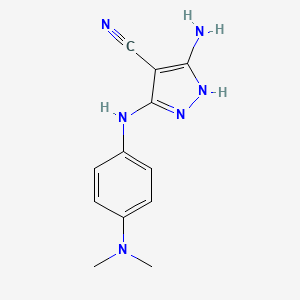
![4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)

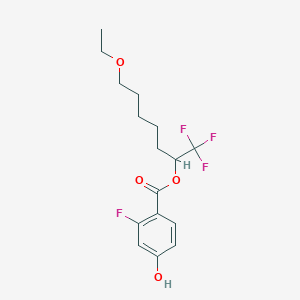



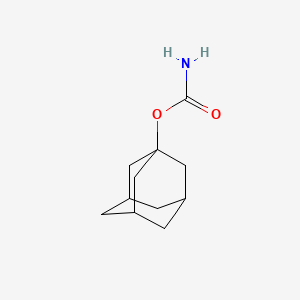
![N-(3,4-Dichlorophenyl)-N'-[5-(hexane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8453780.png)
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)
